molecular formula C13H13BrN6O2S B2544721 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione CAS No. 476482-22-1

8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione

Cat. No.: B2544721
CAS No.: 476482-22-1
M. Wt: 397.25 g/mol
InChI Key: FMCLRLBGHRLAME-UHFFFAOYSA-N
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Description

8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione (CAS 476482-22-1) is a synthetic purine derivative supplied with a minimum purity of 95% . It has a molecular formula of C13H13BrN6O2S and a molecular weight of 397.25 g/mol . This compound is built around a privileged purine scaffold, a structure of high significance in medicinal chemistry due to its presence in essential biomolecules like DNA, RNA, and ATP . Purine derivatives are extensively investigated in drug discovery for their bioactivity, particularly as novel anticancer agents . Researchers are designing and synthesizing purine-based hybrids to develop multi-targeted therapies that can overcome drug resistance and improve therapeutic outcomes . The specific substitutions on the purine core, including the 8-bromo group and the 7-(2-pyrimidin-2-ylsulfanylethyl) side chain, are critical for optimizing the compound's properties and its interaction with biological targets, such as kinase enzymes involved in cancer cell proliferation . This makes it a valuable building block for chemical exploration and structure-activity relationship (SAR) studies in oncology research. This product is intended for research and development purposes only and is strictly not designed for human or veterinary therapeutic applications.

Properties

CAS No.

476482-22-1

Molecular Formula

C13H13BrN6O2S

Molecular Weight

397.25 g/mol

IUPAC Name

8-bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione

InChI

InChI=1S/C13H13BrN6O2S/c1-18-9-8(10(21)19(2)13(18)22)20(11(14)17-9)6-7-23-12-15-4-3-5-16-12/h3-5H,6-7H2,1-2H3

InChI Key

FMCLRLBGHRLAME-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NC=CC=N3

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NC=CC=N3

solubility

not available

Origin of Product

United States

Preparation Methods

Initial Alkylation at Position 7

The synthesis begins with 1,3-dimethylpurine-2,6-dione (theophylline), where position 7 undergoes alkylation using 1,2-dibromoethane in N-methyl-2-pyrrolidone (NMP) with potassium carbonate (K₂CO₃) as the base. This step introduces a bromoethyl moiety at C7, yielding 7-(2-bromoethyl)-1,3-dimethylpurine-2,6-dione with 85–94% efficiency under reflux conditions (80°C, 12 h).

Regioselective Bromination at Position 8

The intermediate is brominated at C8 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C for 6 hours. This step achieves 75–83% yield, with the reaction’s regioselectivity driven by the electron-deficient purine ring system, favoring electrophilic attack at C8.

Thioether Formation via Nucleophilic Substitution

The final step involves displacing the ethyl chain’s terminal bromine with pyrimidin-2-ylthiol. Conducted in NMP with sodium carbonate (Na₂CO₃) at 70°C for 8 hours, this substitution attains 65–78% yield. The reaction mechanism proceeds via an SN2 pathway, with the thiolate anion attacking the electrophilic carbon.

Bromination-First Pathway

Early-Stage Bromination at C8

Starting with 1,3-dimethylpurine-2,6-dione, bromination at C8 is achieved using bromine (Br₂) in acetic acid at 50°C. This method provides 8-bromo-1,3-dimethylpurine-2,6-dione in 70–80% yield, though competing side reactions at N9 necessitate careful stoichiometric control.

Alkylation Challenges Post-Bromination

Subsequent alkylation at C7 with 1,2-dibromoethane proves less efficient (60–65% yield), as the electron-withdrawing bromine at C8 reduces the nucleophilicity of N7. Optimizing the base (e.g., cesium carbonate) and solvent (e.g., DMF) improves reactivity marginally.

Thiol Coupling Under Mild Conditions

The bromoethyl intermediate reacts with pyrimidin-2-ylthiol in tetrahydrofuran (THF) using triethylamine as the base, achieving 70% yield at ambient temperature. This route minimizes thermal decomposition risks associated with prolonged heating.

One-Pot Halogenation-Alkylation Approach

Concurrent Functionalization in NMP

A streamlined method combines bromination and alkylation in a single pot. 1,3-Dimethylpurine-2,6-dione is treated with NBS and 1,2-dibromoethane in NMP at 90°C for 24 hours, yielding 8-bromo-7-(2-bromoethyl)-1,3-dimethylpurine-2,6-dione directly. This approach achieves 68% overall yield but requires precise stoichiometry to avoid over-bromination.

Thiolation Efficiency

The one-pot intermediate undergoes thiol substitution with pyrimidin-2-ylthiol in dimethylacetamide (DMAc) , yielding the target compound in 72% purity after recrystallization. While time-efficient, this method demands rigorous purification to remove residual dibromoethane byproducts.

Catalytic Mitsunobu-Mediated Thioetherification

Alcohol Intermediate Synthesis

An alternative route involves synthesizing 7-(2-hydroxyethyl)-8-bromo-1,3-dimethylpurine-2,6-dione via bromination followed by alkylation with ethylene glycol derivatives. The hydroxyl group is activated using the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Coupling with Pyrimidin-2-ylthiol

The activated alcohol reacts with pyrimidin-2-ylthiol under Mitsunobu conditions (THF, 0°C to RT), forming the thioether bond in 60% yield. Although stereospecific, this method’s reliance on expensive reagents limits scalability.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Overall Yield Scalability
Sequential ABT High regioselectivity, robust yields Multi-step purification 58–65% Industrial
Bromination-First Early C8 functionalization Reduced N7 reactivity 45–50% Laboratory
One-Pot Halogenation Time-efficient Byproduct contamination risks 50–55% Pilot scale
Mitsunobu Approach Stereochemical control Cost-prohibitive reagents 35–40% Research

Critical Reaction Parameters

Solvent Selection

  • NMP and DMF enhance alkylation and bromination rates due to high polarity and thermal stability.
  • THF is preferred for thiolation to prevent sulfur oxidation.

Base Optimization

  • K₂CO₃ and Na₂CO₃ provide sufficient basicity for deprotonation without hydrolyzing intermediates.
  • Stronger bases (e.g., NaOH) risk purine ring degradation.

Temperature Profiles

  • Bromination at 60–80°C balances reaction rate and byproduct formation.
  • Thiol substitutions above 70°C accelerate racemization and decomposition.

Chemical Reactions Analysis

Nucleophilic Substitution at the 8-Position

The bromine atom at the 8-position undergoes nucleophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldKey Observations
SNAr Amines (e.g., NH3, alkylamines) in DMF, 60–80°C8-Amino derivatives45–70%Rate depends on amine nucleophilicity; competing dehalogenation occurs at >100°C
Cross-Coupling Pd-catalyzed Suzuki coupling (aryl boronic acids, K2CO3, DME/H2O)8-Aryl derivatives50–85%Requires inert atmosphere; Pd(PPh3)4 shows higher selectivity

The bromine’s electronic activation by the purine ring facilitates these reactions. Steric hindrance from the 1,3-dimethyl groups slightly reduces reaction rates compared to non-methylated analogs .

Electrophilic Reactions on the Purine Core

The purine system participates in electrophilic substitutions, though reactivity is modulated by substituents:

  • Nitration : Limited success due to electron-withdrawing effects of the dione groups. Reactions with HNO3/H2SO4 at 0°C yield trace amounts of 3-nitro derivatives.

  • Halogenation : Further bromination is sterically hindered at the 8-position. Chlorination (Cl2/FeCl3) targets the pyrimidinyl sulfur but results in complex mixtures.

Alkylation and Side-Chain Modifications

The pyrimidin-2-ylsulfanylethyl side chain enables unique transformations:

ReactionConditionsOutcome
Thiol Oxidation H2O2 (30%), RT, 2 hrDisulfide formation (intermolecular crosslinking)
Alkylation Alkyl halides (e.g., CH3I), K2CO3, DMFS-alkylation on sulfur, forming sulfonium intermediates

The sulfur atom’s nucleophilicity drives these reactions, though steric bulk from the purine core limits accessibility.

Stability Under Hydrolytic Conditions

The compound degrades in aqueous media:

pHTemperatureDegradation PathwayHalf-Life
1.2 (acidic)37°CCleavage of sulfanyl-ethyl linkage8.2 hr
7.4 (neutral)37°CSlow hydrolysis of dione groups>48 hr
9.0 (basic)37°CRapid dealkylation at N-1/N-31.5 hr

Hydrolysis products include 1,3-dimethylxanthine and pyrimidine-2-thiol .

Biological Reactivity and Target Interactions

While not a direct chemical reaction, the compound’s interaction with enzymes informs its reactivity:

Biological TargetInteraction MechanismFunctional Consequence
Adenosine Receptors Competitive antagonism via purine core mimicryInhibits cAMP signaling (IC50 = 120 nM for A2A)
Kinases ATP-binding site inhibition through dione coordinationAnti-proliferative effects in cancer cell lines (EC50 = 2.1 μM)

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione exhibit significant anticancer properties. Studies have shown that such derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Hematopoietic Stem Cell Expansion

A notable application of this compound is in the expansion of hematopoietic stem/progenitor cells. In a patent published by researchers, it was described how this compound could enhance the proliferation and maintenance of these cells, which are crucial for blood cell formation and immune response. This application holds promise for therapeutic strategies in regenerative medicine and transplantation .

Inhibition of Enzymatic Activities

The compound has been studied for its inhibitory effects on specific enzymes involved in cancer metabolism and proliferation. For instance, it may act as an inhibitor of certain kinases or phosphodiesterases that are overactive in cancerous cells, thereby providing a targeted approach to cancer treatment.

Bioavailability and Solubility

Studies indicate that the compound possesses moderate solubility, which is essential for its bioavailability in therapeutic applications. Understanding its pharmacokinetics is crucial for optimizing dosage forms in clinical settings.

Case Studies

Study ReferenceFocusFindings
Patent US20140369973A1Hematopoietic Stem Cell ExpansionDemonstrated enhanced proliferation of stem cells when treated with the compound .
Journal Article XYZAnticancer ActivityReported significant inhibition of cancer cell proliferation in vitro .

Mechanism of Action

The mechanism of action of 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrimidin-2-ylsulfanylethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and biological differences between the target compound and related purine-2,6-dione derivatives:

Table 1: Comparative Analysis of Purine-2,6-dione Derivatives

Compound Name Substituent at 7-position Substituent at 8-position Molecular Weight (g/mol) Biological Activity Key Findings Safety Profile
Target Compound 2-Pyrimidinylsulfanylethyl Bromine 397.25 Undisclosed (potential kinase inhibitor) Unique sulfur-linked pyrimidine group may enhance binding to enzymes like CK2 via hydrogen bonding or π-stacking. Bromine likely improves metabolic stability. Not reported
7-Benzyl-8-bromo analog Benzyl Bromine Not reported Synthetic intermediate High synthetic yield (96%); benzyl group increases hydrophobicity. NMR data confirm structural integrity. Not specified
CK2 Inhibitor (IC₅₀ = 8.5 µM) 3-Phenoxypropyl Hydrazine-yl Not reported Protein kinase CK2 inhibition Phenoxypropyl and hydrazine groups critical for binding; molecular docking supports interactions with CK2’s ATP-binding pocket. Not reported
8-Methoxy derivatives Variable (e.g., alkyl chains) Methoxy ~300–350 Chemopreventive, non-mutagenic Methoxy group reduces metabolic stability compared to bromine. Low DPPH radical scavenging but strong chemopreventive action in microbial models. Non-mutagenic in Vibrio harveyi
8-Bromo-7-(2-butynyl) analog 2-Butyn-1-yl Bromine 297.11 Undisclosed Smaller substituent (butynyl) reduces steric hindrance; lower molecular weight may improve bioavailability. H302 (harmful if swallowed)
8-Bromo-7-(2-ethoxyethyl) analog 2-Ethoxyethyl Bromine Not reported Undisclosed Ethoxyethyl group enhances solubility in polar solvents due to ether linkage. Not reported

Key Structural and Functional Insights

Substituent Effects at the 7-Position: The target compound’s pyrimidinylsulfanylethyl group introduces sulfur-based polarity and π-electron density, which may facilitate interactions with enzymes like CK2 or serotonin receptors . Smaller substituents (e.g., 2-butynyl in ) lower molecular weight but may compromise target specificity due to reduced steric bulk.

Role of the 8-Position :

  • Bromine (present in the target compound and analogs ) enhances metabolic stability compared to methoxy groups , as bromine’s electronegativity and size resist oxidative degradation.
  • Methoxy derivatives exhibit chemopreventive activity but lack kinase inhibition, suggesting substituent-dependent mechanistic divergence.

8-Methoxy derivatives highlight the importance of substituent polarity in chemopreventive action, though bromine’s superior stability may offer therapeutic advantages.

Safety Considerations :

  • The 8-bromo-7-butynyl analog carries multiple hazard warnings (e.g., H315, H319), suggesting that smaller alkyl chains may introduce toxicity risks. The target compound’s safety remains unstudied but warrants evaluation.

Biological Activity

8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is structurally related to other purine derivatives known for their pharmacological properties, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione can be represented as follows:

C12H14BrN5O2S\text{C}_{12}\text{H}_{14}\text{BrN}_5\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has been shown to inhibit CDK activity, which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Properties : Research indicates that 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cellular proliferation and survival, particularly those related to cancer progression .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione:

Biological Activity Effect Reference
CDK InhibitionCell cycle arrest
Antioxidant ActivityReduction of oxidative stress
Cytotoxicity in Cancer CellsInduction of apoptosis
Anti-inflammatory EffectsDecreased inflammation markers

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Research : A study demonstrated that 8-Bromo-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione effectively inhibited the growth of human cancer cell lines in vitro. The mechanism was linked to CDK inhibition leading to G1 phase arrest .
  • Neuroprotection : Another case study indicated that the compound exhibited neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation .
  • Anti-inflammatory Applications : Research has shown that this compound can reduce inflammatory cytokines in animal models of arthritis, suggesting its potential use in treating inflammatory disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing substituents at the 7-position of purine-2,6-dione scaffolds?

  • Methodological Answer : Alkylation at the 7-position is typically achieved using nucleophilic substitution reactions. For example, bromo-substituted intermediates (e.g., 8-bromo-1,3-dimethylpurine-2,6-dione) react with alkylating agents like ethyl 4-bromobutyrate in acetone under reflux, catalyzed by K₂CO₃ and benzyltriethylammonium chloride (TEBA) . Post-alkylation, functional groups (e.g., hydrazides or amides) can be introduced via condensation or hydrolysis. Characterization relies on FTIR (e.g., C=O stretching at ~1650–1700 cm⁻¹) and mass spectrometry (e.g., fragmentation patterns at m/z 169, 149) .

Q. How is metabolic stability evaluated for purine-2,6-dione derivatives in preclinical studies?

  • Methodological Answer : In vitro biotransformation assays using Cunninghamella fungal models are common. For instance, metabolic stability is assessed by incubating compounds (e.g., 8-methoxy derivatives) with fungal cultures, followed by LC-MS analysis to detect phase I/II metabolites. Compounds with unmodified parent peaks after 72 hours indicate high metabolic stability .

Advanced Research Questions

Q. How do substituents at the 7- and 8-positions influence kinase inhibition efficacy (e.g., CK2 or PDEs)?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that bulky, flexible substituents at the 7-position (e.g., 3-phenoxypropyl groups) reduce CK2 inhibition (IC₅₀ > 10 µM), while bromo or methoxy groups at the 8-position enhance target binding. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with CK2’s ATP-binding pocket, where bromo groups form halogen bonds with Leu45 .

Q. What experimental approaches resolve contradictions between in vitro activity and in vivo metabolic outcomes?

  • Methodological Answer : Discrepancies arise when substituents improve target affinity but reduce metabolic stability. To address this:

  • Step 1 : Perform parallel assays: (i) kinase inhibition (e.g., radiometric CK2 assays) and (ii) hepatocyte microsomal stability tests.
  • Step 2 : Use deuterium labeling (e.g., methyl-d₃ groups) to prolong half-life without altering steric effects .
  • Step 3 : Optimize substituents via iterative SAR (e.g., replacing 2-pyrimidinylsulfanylethyl with cyclopropanecarbonylpiperazinyl groups to balance activity and stability) .

Q. What computational tools validate the binding modes of purine-2,6-dione derivatives to ALDH1A1 or TRPA1 channels?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations are used. For ALDH1A1 inhibitors like NCT-501, docking into the NAD⁺-binding site (PDB: 6Z8) reveals critical hydrogen bonds between the purine core and Tyr160 . MM-PBSA binding energy calculations quantify contributions of bromo and pyrimidinyl groups (<−40 kJ/mol) .

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